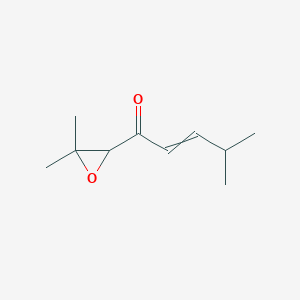
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a guanidinium group, which is known for its ability to interact with biological molecules, making it a valuable tool in biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide typically involves the reaction of guanidine derivatives with appropriate thiol compounds under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
化学反应分析
Types of Reactions
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol derivative.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
科学研究应用
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate the interactions between guanidinium groups and biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with cellular membranes.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism of action of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide involves its interaction with biological molecules through the guanidinium group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may target specific molecular pathways, modulating biological processes and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-guanidinobutyl)benzamide: Another guanidine derivative with similar biological interactions.
p-coumaroylagmatine: A compound with a guanidinium group that also interacts with biological molecules.
Uniqueness
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is unique due to its specific chemical structure, which combines a guanidinium group with a thiol moiety. This combination provides distinct chemical and biological properties, making it a valuable tool in various scientific applications.
属性
CAS 编号 |
100911-93-1 |
|---|---|
分子式 |
C6H17Br2N5S |
分子量 |
351.11 g/mol |
IUPAC 名称 |
4-(diaminomethylideneamino)butyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H15N5S.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,9,10)(H4,7,8,11);2*1H |
InChI 键 |
QPYRMNIPABYHCY-UHFFFAOYSA-N |
规范 SMILES |
C(CCSC(=N)N)CN=C(N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


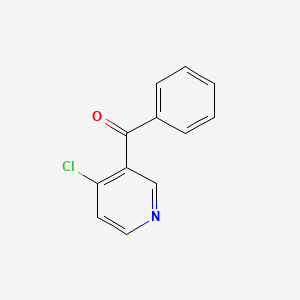
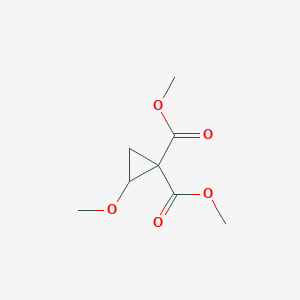

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
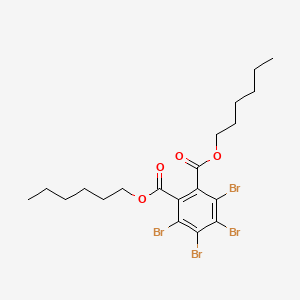
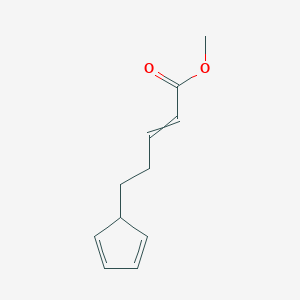

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

